N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to two critical moieties:
- A 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl group, a bicyclic heteroaromatic system known for its role in kinase inhibition and protein-protein interaction modulation.
- A 4-bromophenyl substituent, which enhances lipophilicity and influences target binding through steric and electronic effects.
Properties
Molecular Formula |
C18H19BrN6O |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19BrN6O/c1-12-21-22-16-6-7-17(23-25(12)16)24-10-8-13(9-11-24)18(26)20-15-4-2-14(19)3-5-15/h2-7,13H,8-11H2,1H3,(H,20,26) |
InChI Key |
FHBGDFAXGZNHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the triazolopyridazine core.
Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety, which can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyridazin Moiety
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
- Key Difference : Replacement of the 3-methyl group with 3-isopropyl on the triazolo-pyridazin ring.
- The 4-chlorophenyl substituent (vs. bromophenyl) reduces molecular weight slightly (Cl: 35.45 g/mol vs. Br: 79.90 g/mol), affecting electronic properties and binding affinity .
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) ()
- Key Difference : A phenyl-acetamide group replaces the piperidine-4-carboxamide and bromophenyl moieties.
- Activity : Demonstrated functional inhibition of Lin28 proteins, critical in stem cell differentiation and cancer metabolism. The absence of a piperidine ring may limit its ability to engage with deep hydrophobic pockets compared to the target compound .
Modifications to the Piperidine Core
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ()
- Key Difference : The carboxamide group is positioned at the 3rd carbon of the piperidine ring (vs. 4th in the target compound).
- Impact: Altered spatial orientation may disrupt binding to targets requiring a specific piperidine conformation.
Functional Group Replacements
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
- Key Difference : Incorporates a piperazine-propyl linker and 3-chlorophenyl group.
- Activity : Binds to the bromodomain of BRD4, a cancer-related protein. The extended linker and piperazine moiety enable dual engagement with acetylated lysine residues and hydrophobic regions, highlighting the scaffold’s adaptability for diverse targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Scaffold Versatility : The triazolo-pyridazin-piperidine scaffold is adaptable to diverse targets (e.g., Lin28, BRD4) through strategic substituent modifications .
- Substituent Effects :
- Synthetic Feasibility : Analogs like the 3-isopropyl derivative () are synthesized in high yields (74%), suggesting scalable routes for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
